

Glycyl-dl-norleucine chemical formula and molecular weight

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Compound of Interest

Compound Name: Glycyl-dl-norleucine

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An In-depth Technical Guide to Glycyl-dl-norleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological assays for the dipeptide **Glycyl-dl-norleucine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

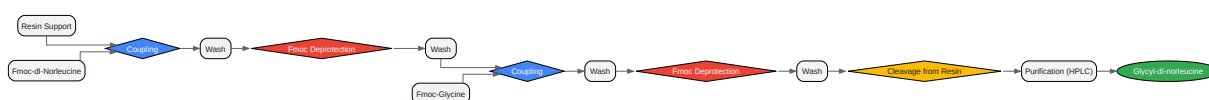
Core Chemical and Physical Data

Glycyl-dl-norleucine is a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine. The "dl" designation indicates that it is a racemic mixture of two stereoisomers: Glycyl-d-norleucine and Glycyl-l-norleucine.

| Property | Value | Source |
|------------------|--|--------|
| Chemical Formula | C ₈ H ₁₆ N ₂ O ₃ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid | [1] |
| Synonyms | Glycylnorleucine, H-Gly-Nle-OH | [1] |
| Appearance | White to off-white powder (for dl-Norleucine) | [3] |
| Melting Point | >300 °C (decomposes) (for dl-Norleucine) | [3] |

Synthesis of Glycyl-dl-norleucine

The synthesis of **Glycyl-dl-norleucine** can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Below is a generalized workflow for SPPS.



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A generalized workflow for the solid-phase synthesis of **Glycyl-dl-norleucine**.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Glycyl-dl-norleucine

This protocol is a general guideline and may require optimization based on the specific resin and coupling reagents used.

Materials:

- Fmoc-dl-Norleucine
- Fmoc-Glycine
- Rink Amide resin (or other suitable solid support)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)
- High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- First Amino Acid Coupling:
 - Activate Fmoc-dl-Norleucine with a coupling reagent and a base in DMF.
 - Add the activated amino acid solution to the resin and agitate.
 - Wash the resin thoroughly with DMF and DCM.
- Fmoc Deprotection:

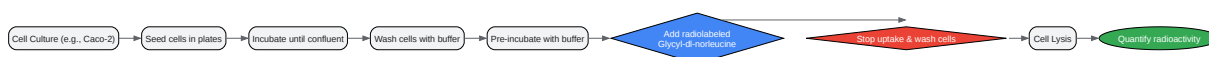
- Treat the resin with a deprotection solution to remove the Fmoc group from the N-terminus of norleucine.
- Wash the resin with DMF.
- Second Amino Acid Coupling:
 - Activate Fmoc-Glycine with a coupling reagent and a base in DMF.
 - Add the activated glycine solution to the resin and agitate.
 - Wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the dipeptide from the resin and remove any side-chain protecting groups.
- Purification: Purify the crude **Glycyl-dl-norleucine** using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Biological Assays

While specific studies on **Glycyl-dl-norleucine** are limited, its biological activity can be investigated using established assays for dipeptide transport and enzymatic hydrolysis, drawing parallels from studies on similar dipeptides like Glycyl-L-leucine.

Dipeptide Transport Assay

The transport of **Glycyl-dl-norleucine** across cell membranes can be studied using cell lines expressing peptide transporters such as PEPT1 and PEPT2.



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Workflow for a typical dipeptide transport assay using radiolabeled substrate.

Experimental Protocol: Dipeptide Uptake Assay

This protocol is adapted from methods used for Glycyl-L-leucine and would require the synthesis of radiolabeled **Glycyl-dl-norleucine** (e.g., with ^3H or ^{14}C).^[4]

Materials:

- Cell line expressing peptide transporters (e.g., Caco-2)
- Cell culture medium and supplements
- Radiolabeled **Glycyl-dl-norleucine**
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Lysis buffer
- Scintillation counter

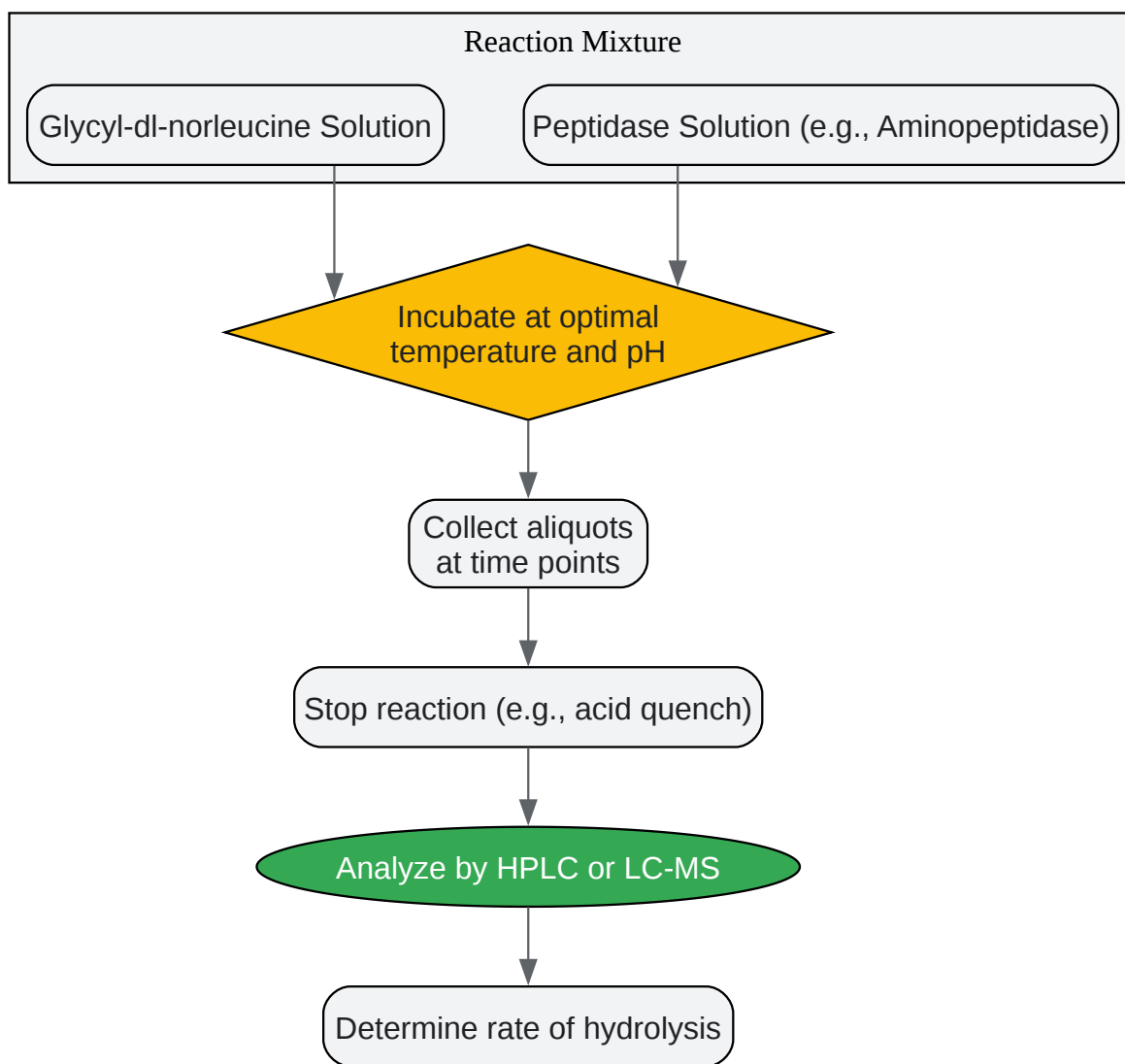
Methodology:

- Cell Culture: Culture cells to confluence in multi-well plates.
- Preparation: On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
- Pre-incubation: Pre-incubate the cells in the transport buffer to allow for temperature and pH equilibration.
- Initiate Uptake: Start the transport assay by adding the transport buffer containing a known concentration of radiolabeled **Glycyl-dl-norleucine**. For competition or inhibition studies, co-incubate with unlabeled dipeptides or known inhibitors.
- Terminate Uptake: After a defined incubation period, rapidly terminate the uptake by aspirating the radioactive solution and washing the cells with ice-cold transport buffer.

- Cell Lysis: Lyse the cells using a suitable lysis buffer.
- Quantification: Determine the amount of intracellular radioactivity using a scintillation counter.
- Data Analysis: Calculate the uptake rate and determine kinetic parameters such as K_m and V_{max} .

Enzymatic Hydrolysis Assay

The stability of **Glycyl-dl-norleucine** against enzymatic degradation by peptidases can be assessed by monitoring the cleavage of the peptide bond over time.



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A schematic for an in vitro enzymatic hydrolysis assay of a dipeptide.

Experimental Protocol: In Vitro Enzymatic Hydrolysis

Materials:

- Glycyl-dl-norleucine

- Purified peptidase (e.g., intestinal brush border membrane vesicles or a specific aminopeptidase)
- Reaction buffer with appropriate pH
- Quenching solution (e.g., trichloroacetic acid)
- HPLC or LC-MS system

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing **Glycyl-dl-norleucine** in the reaction buffer.
- **Initiate Reaction:** Start the reaction by adding the peptidase solution.
- **Incubation:** Incubate the reaction mixture at the optimal temperature for the enzyme.
- **Time-course Sampling:** At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the enzymatic reaction.
- **Analysis:** Analyze the samples by HPLC or LC-MS to quantify the remaining **Glycyl-dl-norleucine** and the appearance of the hydrolysis products (glycine and dl-norleucine).
- **Data Analysis:** Plot the concentration of the dipeptide versus time to determine the rate of hydrolysis. Kinetic parameters can be calculated if initial rates are measured at different substrate concentrations.

Conclusion

This technical guide provides foundational information and experimental frameworks for the study of **Glycyl-dl-norleucine**. While direct experimental data for this specific dipeptide is not abundant in published literature, the protocols and methodologies presented, based on closely related dipeptides, offer a robust starting point for researchers. The non-proteinogenic nature of norleucine makes this dipeptide an interesting candidate for studies in peptide stability, transport, and metabolism, with potential applications in drug delivery and development.

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